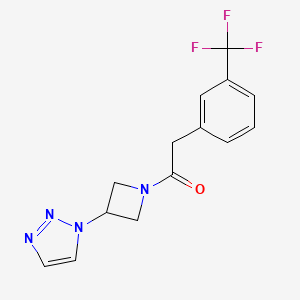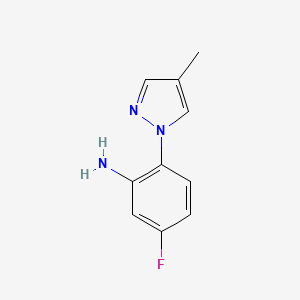
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is an organosulfur compound featuring a thiadiazole core, specifically designed to exhibit unique pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:
Starting Materials: Begin with thiourea and hydrazine derivatives.
Cyclization: Formation of the thiadiazole ring via cyclization reaction under acidic conditions.
Substitution: Introduction of the pivaloylpiperazine moiety through nucleophilic substitution.
Final Compound Formation: Thioacetamide is introduced in the final step under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial-scale production of this compound would follow optimized versions of the laboratory synthesis, ensuring:
Scalability and reproducibility
High yield and purity
Safe handling of reagents and by-products
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The thiadiazole ring can be reduced under mild conditions to form dihydro-thiadiazoles.
Substitution: The functional groups allow various nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituents: Various alkyl and aryl halides, under basic or acidic conditions
Major Products Formed
Sulfoxides and sulfones from oxidation
Substituted thiadiazoles from nucleophilic or electrophilic substitutions
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of other complex organic molecules due to its reactive thiadiazole core.
Biology
Medicine
Investigated for potential therapeutic uses such as anti-inflammatory, antimicrobial, and anticancer activities. The pivaloylpiperazine moiety is particularly significant in medicinal chemistry.
Industry
Applications in materials science, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound's biological activity is primarily due to its ability to interact with specific enzymes and receptors. The thiadiazole ring can inhibit enzymes by binding to their active sites, while the pivaloylpiperazine group enhances its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler analog with basic structural features.
4-Methyl-1,3,4-thiadiazole-5-thiol: Similar sulfur-containing heterocycle.
Thioacetamide derivatives: Other compounds with thioacetamide moiety for comparison.
Uniqueness
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined thiadiazole and pivaloylpiperazine structures, offering enhanced biological activity and synthetic versatility compared to its simpler analogs.
And there you go! An in-depth look into this compound. Anything else you’re curious about?
Propriétés
IUPAC Name |
2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S2/c1-13(2,3)10(20)17-4-6-18(7-5-17)11-15-16-12(22-11)21-8-9(14)19/h4-8H2,1-3H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYASXJSSKHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)






![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)

